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molecular formula C15H16O B8309733 1-Propanol, 2,2-diphenyl-

1-Propanol, 2,2-diphenyl-

Cat. No. B8309733
M. Wt: 212.29 g/mol
InChI Key: WAUNMVYXQAKNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05629290

Procedure details

To a cold (0° C.) mixture of 4.3 g (114 mmol) of lithium aluminum hydride in 100 ml of tetrahydrofuran, was added 10.74 g (47 mmol) of 2,2-diphenylpropanoic acid in portions. The resulting reaction mixture was allowed to warm to room temperature. When the reaction was substantially complete, as indicated by thin layer chromatography (TLC), the reaction mixture was diluted with approximately 10 ml of water, 8 ml of 1N sodium hydroxide and diethyl ether and stirred for ninety minutes at 0° C. The reaction mixture was then poured over celite, and washed sequentially with diethyl ether and eluted using a gradient eluent of 5-20% ethyl acetate in hexane. The fractions containing the desired compound were combined and concentrated in vacuo to provide 9.38 g of material.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.74 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([C:13]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)([CH3:17])[C:14](O)=[O:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>O1CCCC1.O.[OH-].[Na+].C(OCC)C>[C:18]1([C:13]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)([CH3:17])[CH2:14][OH:15])[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:0.1.2.3.4.5,9.10|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.74 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)(C)C1=CC=CC=C1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
8 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for ninety minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured over celite
WASH
Type
WASH
Details
washed sequentially with diethyl ether
WASH
Type
WASH
Details
eluted
ADDITION
Type
ADDITION
Details
The fractions containing the desired compound
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CO)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.38 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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